molecular formula C3H6O3 B3424754 DL-Glyceraldehyde CAS No. 367-47-5

DL-Glyceraldehyde

Cat. No.: B3424754
CAS No.: 367-47-5
M. Wt: 90.08 g/mol
InChI Key: MNQZXJOMYWMBOU-UHFFFAOYSA-N
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Description

DL-Glyceraldehyde is a simple monosaccharide and a triose, which means it contains three carbon atoms. It is a colorless and sweet compound that plays a significant role in various biochemical processes. The compound is an important intermediate in metabolic pathways such as glycolysis and the pentose phosphate pathway .

Preparation Methods

DL-Glyceraldehyde can be synthesized through several methods:

Chemical Reactions Analysis

DL-Glyceraldehyde undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide, ferrous salts, and basic catalysts. The major products formed from these reactions are glyceric acid, glycerol, and sugar-like molecules.

Scientific Research Applications

Mechanism of Action

DL-Glyceraldehyde exerts its effects primarily through its role as an intermediate in metabolic pathways. It is involved in the glycolysis pathway, where it is converted to glyceraldehyde 3-phosphate by the enzyme glyceraldehyde 3-phosphate dehydrogenase . This conversion is crucial for the continuation of the glycolytic pathway, which is essential for energy production in cells.

Comparison with Similar Compounds

DL-Glyceraldehyde can be compared with other similar compounds such as:

This compound is unique due to its role as an intermediate in multiple metabolic pathways and its ability to undergo various chemical reactions to form different products.

Properties

IUPAC Name

2,3-dihydroxypropanal
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InChI

InChI=1S/C3H6O3/c4-1-3(6)2-5/h1,3,5-6H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNQZXJOMYWMBOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C3H6O3
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Related CAS

26793-98-6
Record name Propanal, 2,3-dihydroxy-, dimer
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DSSTOX Substance ID

DTXSID90861586
Record name (+/-)-Glyceraldehyde
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Molecular Weight

90.08 g/mol
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Physical Description

Solid; [Merck Index] Off-white solid; [Acros Organics MSDS], Solid
Record name Glyceraldehyde
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Record name Glyceraldehyde
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Solubility

17 mg/mL
Record name Glyceraldehyde
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CAS No.

56-82-6, 367-47-5
Record name (±)-Glyceraldehyde
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Record name Glyceraldehyde
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Record name glyceraldehyde
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Record name Propanal, 2,3-dihydroxy-
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Record name DL-glyceraldehyde
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Record name Glyceraldehyde
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Record name GLYCERALDEHYDE, DL-
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Record name Glyceraldehyde
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Melting Point

145 °C
Record name Glyceraldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
DL-Glyceraldehyde
Reactant of Route 2
DL-Glyceraldehyde
Reactant of Route 3
Reactant of Route 3
DL-Glyceraldehyde
Reactant of Route 4
DL-Glyceraldehyde
Reactant of Route 5
DL-Glyceraldehyde
Reactant of Route 6
DL-Glyceraldehyde

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